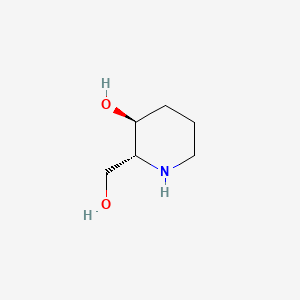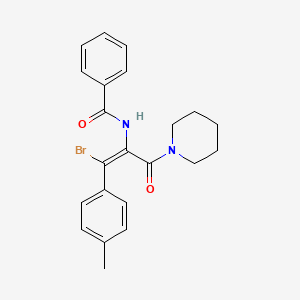
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl group, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable precursors.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through a suitable linker, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrimidine rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophile-substituted products.
科学的研究の応用
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidine and pyrimidine rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrimidine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Contains a proline moiety instead of a pyrimidine ring.
Uniqueness
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-10-17-9-12(14(20)21)13(18-10)11-5-7-19(8-6-11)15(22)23-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,20,21) |
InChIキー |
AWOKXCFYEQLNIS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)


![tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11780295.png)

![5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)


![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)


![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)

![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)
